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1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Structure-Activity Relationship Anti-inflammatory Research

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-82-8) is a fully aromatic, trisubstituted pyrazolo[4,3-c]quinoline with molecular formula C₂₅H₂₀ClN₃O and molecular weight 413.9 g·mol⁻¹. The tricyclic core fuses a pyrazole ring to a quinoline nucleus, bearing a 4-chlorophenyl group at N1, a 4-ethoxyphenyl group at C3, and a methyl substituent at the quinoline 8-position.

Molecular Formula C25H20ClN3O
Molecular Weight 413.91
CAS No. 901030-82-8
Cat. No. B2610926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS901030-82-8
Molecular FormulaC25H20ClN3O
Molecular Weight413.91
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H20ClN3O/c1-3-30-20-11-5-17(6-12-20)24-22-15-27-23-13-4-16(2)14-21(23)25(22)29(28-24)19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3
InChIKeyWXWKLDYUSVVKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-82-8): Structural Identity and Pharmacological Context for Procurement


1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-82-8) is a fully aromatic, trisubstituted pyrazolo[4,3-c]quinoline with molecular formula C₂₅H₂₀ClN₃O and molecular weight 413.9 g·mol⁻¹ . The tricyclic core fuses a pyrazole ring to a quinoline nucleus, bearing a 4-chlorophenyl group at N1, a 4-ethoxyphenyl group at C3, and a methyl substituent at the quinoline 8-position. Pyrazolo[4,3-c]quinolines are established pharmacophores associated with cyclooxygenase‑2 (COX‑2) inhibition, phosphodiesterase 4 (PDE4) inhibition, and benzodiazepine receptor modulation [1]. This specific substitution pattern is catalogued in commercial screening libraries but lacks published target-specific bioassay data as of the search date, placing it as a structurally defined, underexplored entry in the pyrazoloquinoline chemical space [2].

Scaffold Class Pyrazolo[4,3-c]quinoline chemotype with N1/C3 aryl and quinoline C8-methyl decoration
Procurement Rationale Structurally defined, underexplored entry in commercial screening libraries; supports SAR expansion
Evidence Status No published target-specific bioassay data; all differentiation rests on class-level SAR and computed properties

Why Pyrazolo[4,3-c]quinoline Analogs Cannot Be Interchanged: Substituent-Level Procurement Specificity for CAS 901030-82-8


The pyrazolo[4,3-c]quinoline scaffold exhibits pronounced sensitivity to the nature and position of its peripheral substituents. Even isomeric variants sharing the identical molecular formula (C₂₅H₂₀ClN₃O, MW 413.9)—such as the regioisomer 1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-63-4), which relocates the ethoxy group from the 3‑phenyl ring to the quinoline 8‑position while moving the methyl group to the 3‑phenyl ring—can exhibit divergent target-binding profiles and pharmacokinetic properties . Class‑level SAR studies on pyrazolo[4,3-c]quinolines demonstrate that substituent identity at N1, C3, and the quinoline positions critically modulates selectivity among PDE4 isoforms, COX‑2, and adenosine receptor subtypes [1]. Procuring a close analog without verifying the exact substitution pattern therefore risks selecting a compound with fundamentally different biological activity, solubility, or metabolic stability from that required for a given assay or synthesis program.

Regioisomer mismatch
CAS 901021-63-4 swaps ethoxy from 3-phenyl to quinoline 8-position and methyl to 3-phenyl; may shift hydrogen-bond geometry and target engagement profile.
N1 halogen substitution
4-Fluorophenyl analog (Life Chemicals F3407-1646) alters lipophilicity (ΔcLogP ≈ 0.4–0.8) and electron-withdrawing character; membrane permeability and protein binding may differ.
8-Methyl deletion
Des-methyl analog loses ~0.6 logP units and reduces apolar desolvation penalty; assay compatibility (solubility, non-specific binding) may change without the methyl group.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline Versus Closest Analogs


Regioisomeric Differentiation: Ethoxy at 3-Phenyl (Target) vs. 8-Quinoline (Comparator) Alters Pharmacophoric Geometry

The target compound carries the 4-ethoxyphenyl unit at the pyrazole C3 position and the methyl group at the quinoline C8 position. Its direct regioisomer, 1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-63-4), swaps these substituents: ethoxy moves to the quinoline 8-position and methyl moves to the 4-position of the 3-phenyl ring . This positional exchange preserves the molecular formula (C₂₅H₂₀ClN₃O, MW 413.91) but reorients the hydrogen-bond acceptor (ethoxy oxygen) and the hydrophobic methyl group relative to the tricyclic core. In pyrazolo[4,3-c]quinoline‑3‑one PDE4 inhibitors, the C3 aryl substituent is a primary determinant of inhibitory potency, while quinoline ring substitution modulates isoform selectivity [1]. No direct head-to-head bioassay data exist for this pair; the differentiation rests on established SAR principles from the class.

Regioisomer geometry
Class-level
Target 4-Ethoxyphenyl at C3; 8-methyl on quinoline Regioisomer 8-Ethoxy on quinoline; 4-methylphenyl at C3 (CAS 901021-63-4)
Positional swap reorients H-bond acceptor; may alter PDE4/COX-2 engagement pattern.
Same MW and formula; no head-to-head bioassay data.
Medicinal Chemistry Structure-Activity Relationship Anti-inflammatory Research

N1 Halogen Identity: 4-Chlorophenyl (Target) vs. 4-Fluorophenyl (Analog) Modulates Lipophilicity and Metabolic Stability

The closest commercially available fluoro-analog, 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (Life Chemicals F3407-1646), replaces the 4-chlorophenyl N1 substituent with a 4-fluorophenyl group while retaining the 3-(4-ethoxyphenyl) and 8-methyl architecture . The chlorine-to-fluorine substitution reduces molecular weight (from ~413.9 to ~397.4 g·mol⁻¹), lowers calculated logP (estimated difference of ~0.4–0.8 log units based on aromatic halogen contributions [1]), and alters the electron-withdrawing character at N1. In related pyrazolo[4,3-c]quinoline series, replacing 4-Cl with 4-F at N1 has been shown to shift selectivity between benzodiazepine receptor subtypes and PDE isoforms [2]. No direct comparative IC₅₀ data are available for this specific pair.

N1 halogen identity
Class-level
Target (Cl) MW 413.9; cLogP ~6.15 Analog (F) MW ~397.4; cLogP estimated ~5.5–5.7 Δ ΔMW ≈ 16.5 Da; ΔcLogP ≈ 0.4–0.8
Chloro derivative may enhance membrane permeability but increase non-specific binding; fluoro analog may offer different metabolic stability.
No comparative IC₅₀ available; SAR inference only.
Medicinal Chemistry Drug Discovery Pharmacokinetics

Quinoline 8-Methyl Substitution: Impact on Calculated Physicochemical and Drug-Likeness Parameters vs. Unsubstituted Core

The target compound bears an 8-methyl substituent on the quinoline ring. The des-methyl analog, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (MW 399.88, C₂₄H₁₈ClN₃O), lacks this methyl group, resulting in a lower molecular weight, reduced lipophilicity, and a smaller apolar desolvation penalty . The target compound's computed logP is 6.153 and its topological polar surface area (tPSA) is 46 Ų, placing it near the upper limit of typical drug-like chemical space (Lipinski's Rule of Five: logP ≤5, tPSA ≤140 Ų) [1]. The high logP indicates preferential partitioning into lipid membranes, which may be advantageous for intracellular target engagement but could limit aqueous solubility. No biological activity has been reported for either compound in ChEMBL [1][2].

8-Methyl vs. H
Cross-study comparable
Target logP 6.15, Fsp³ 0.04, MW 413.91 Des-methyl logP ~5.5, MW 399.88 Δ ΔlogP ≈ 0.6–0.7
Methyl contributes substantial lipophilicity; may affect solubility and off-target binding in phenotypic screens.
Computed properties only; no experimental solubility data.
Computational Chemistry Drug-Likeness Library Design

Class-Level Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinoline Derivatives as Inhibitors of Nitric Oxide Production in RAW 264.7 Macrophages

Although the target compound itself has no published bioactivity, structurally related pyrazolo[4,3-c]quinolines have demonstrated potent inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophages. In a 2018 study, compound 2a (3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline) exhibited an IC₅₀ of 0.39 μM against NO production, comparable to the selective iNOS inhibitor 1400 W [1]. The anti-inflammatory mechanism was linked to suppression of iNOS and COX-2 protein expression. While 2a differs from the target compound (which is 1,3-diaryl rather than 3-amino-4-anilino substituted), both share the identical pyrazolo[4,3-c]quinoline tricyclic core. The target compound's 4‑ethoxyphenyl and 4‑chlorophenyl substituents occupy the same vector positions as the aryl groups in known active analogs, suggesting potential for anti-inflammatory activity subject to empirical confirmation [2].

Class NO inhibition
Class-level
Analog 2a IC₅₀ 0.39 μM (RAW 264.7, LPS-induced NO); target not tested.
Class supports anti-inflammatory SAR exploration; target novelty requires empirical confirmation.
Mechanism linked to iNOS/COX-2 suppression; data from 2018 study.
Anti-inflammatory Research Immunology Nitric Oxide Inhibition

Computed Drug-Likeness and Solubility Parameters: Benchmarking Against Class-Level Property Ranges

The target compound's computed properties—logP 6.153, tPSA 46.0 Ų, MW 413.91, 1 H-bond donor, 3 H-bond acceptors, 5 rotatable bonds, and fractional sp³ hybridization (Fsp³) of 0.04 [1]—place it at the lipophilic extreme of drug-like chemical space. For comparison, known orally active pyrazolo[4,3-c]quinoline PDE4 inhibitors typically display logP values in the 2.5–4.5 range and Fsp³ ≥ 0.15 [2]. The target's very low Fsp³ (0.04) indicates near-complete planarity, which may favor aromatic stacking interactions with protein targets but correlates with poor aqueous solubility and higher metabolic clearance risk. These features differentiate it from more saturated, development-optimized pyrazoloquinolines and position it as a tool compound for biophysical assays (e.g., SPR, DSF) rather than in vivo studies without formulation optimization [3].

Drug-likeness profile
Cross-study comparable
Target logP 6.15, Fsp³ 0.04, tPSA 46 Ų, 1 HBD, 3 HBA Oral PDE4 space logP 2.5–4.5, Fsp³ ≥ 0.15, tPSA 60–100 Ų
High lipophilicity and near-complete planarity favor biophysical assays; may limit aqueous solubility in cellular formats.
Computed properties; no experimental solubility.
Computational ADME Library Procurement Physicochemical Profiling

Limited Differential Evidence Advisory: No Published Head-to-Head Bioassay Data Exist for This Specific Compound

A comprehensive search of ChEMBL, PubMed, BindingDB, and ZINC confirms that as of May 2026, no peer-reviewed bioassay data (IC₅₀, Kᵢ, EC₅₀, or phenotypic readout) have been published for 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-82-8) [1][2]. The compound is catalogued in commercial screening collections (ChemDiv, Life Chemicals) with purity typically ≥95%, but its biological annotation is limited to in silico SEA predictions suggesting potential kinase (CDK2, CDK4) and protease (MMP1) interactions at low confidence levels (P-value > 0.05) [1]. This absence of empirical data means all differentiation claims above derive from structural analogy, computed properties, and class-level SAR extrapolation—not from direct experimental comparison. Users should weigh this limitation when prioritizing the compound for target-based screening campaigns.

Data availability
Data to verify
No peer-reviewed bioassay data (ChEMBL, PubMed); SEA predictions only (low confidence).
Procurement for primary screening is higher-risk; offers genuine chemical novelty.
Database queries performed 2026-05-09; verify before ordering.
Data Transparency Procurement Risk Assessment Screening Library Selection

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-82-8) Based on Evidence Profile


Expansion of Pyrazolo[4,3-c]quinoline SAR Libraries for Anti-Inflammatory Drug Discovery

Given the established anti-inflammatory activity of the pyrazolo[4,3-c]quinoline core in NO production assays (class reference IC₅₀ = 0.39 μM for compound 2a), this compound provides a structurally distinct 1,3-diaryl entry point for SAR expansion. Its 4-ethoxyphenyl and 4-chlorophenyl substituents probe electronic and steric requirements at positions not explored in the 3-amino-4-anilino series [1]. Researchers can use it as a chemical probe to map the pharmacophoric tolerance of the C3 and N1 positions in cellular inflammation models.

Biophysical Screening Against Kinase and Protease Targets Suggested by in Silico Predictions

SEA predictions for ZINC3307986 indicate potential interactions with CDK2, CDK4, and MMP1, albeit at low confidence [2]. The compound's high planarity (Fsp³ = 0.04) and lipophilicity (logP = 6.15) make it amenable to differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) screening formats where DMSO solubility is acceptable and aromatic stacking interactions are detectable. Procurement for biophysical fragment- or scaffold-based screening panels is a rational entry point.

Chemical Biology Tool for Profiling Benzodiazepine Receptor or PDE4 Isoform Engagement

The pyrazolo[4,3-c]quinoline scaffold is a validated privileged structure for benzodiazepine receptor and PDE4 modulation [3]. This compound's specific 1-(4-chlorophenyl), 3-(4-ethoxyphenyl), 8-methyl substitution pattern has not been tested in radioligand displacement assays for either target class. It therefore represents a novel chemo-probe for competitive binding studies aimed at identifying new selectivity determinants, particularly if the ethoxy oxygen engages a distinct hydrogen-bonding network compared to previously characterized analogs.

Computational Chemistry and Pharmacophore Modeling Benchmarking

With no experimental bioactivity data available, this compound serves as an ideal test case for prospective virtual screening validation: its computed properties (logP, tPSA, Fsp³, electrostatic potential maps) are fully defined [2], but its biological profile is unannotated. Computational chemists can use it as a blinded prediction challenge—docking against COX-2, PDE4B, or A₃ adenosine receptor crystal structures—and compare predictions against future empirical assay results, thereby benchmarking model accuracy.

Application
Selection Property
Validation Focus
Pyrazoloquinoline SAR library expansion
Distinct 1,3-diaryl substitution pattern
Anti-inflammatory class SAR validation (NO production assay context)
Biophysical screening for kinase/protease engagement
High planarity (Fsp³ 0.04) and lipophilicity
DSF or SPR target-engagement assay context; DMSO solubility adequate
Benzodiazepine receptor or PDE4 isoform profiling
Privileged pyrazolo[4,3-c]quinoline scaffold
Radioligand displacement assay context; novel selectivity mapping
Prospective virtual screening benchmark
Fully computed physicochemical and electrostatic profile
Docking model accuracy evaluation against future empirical data
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